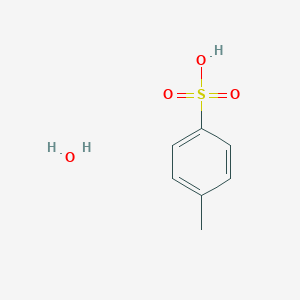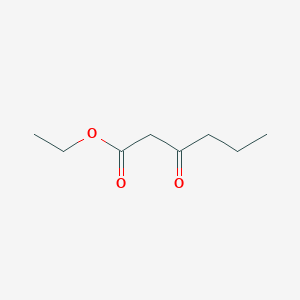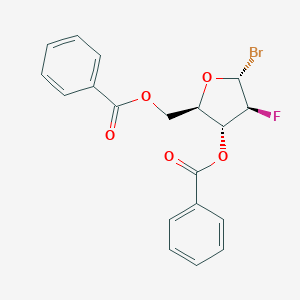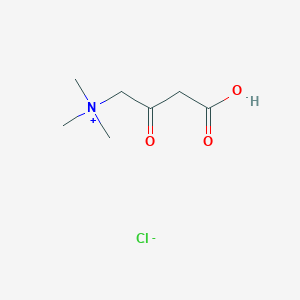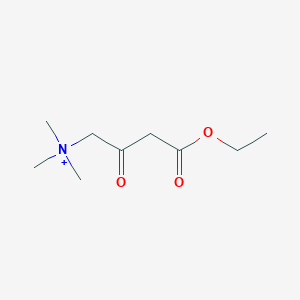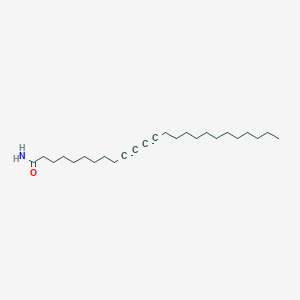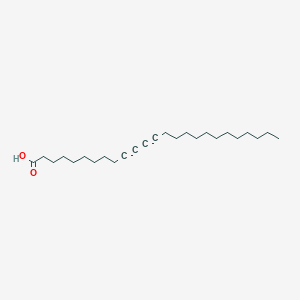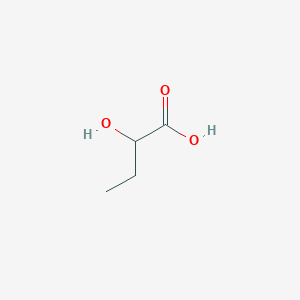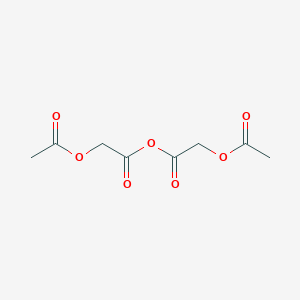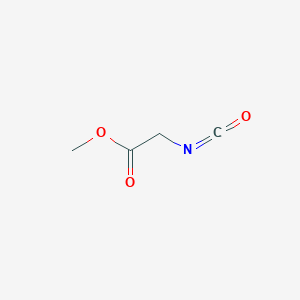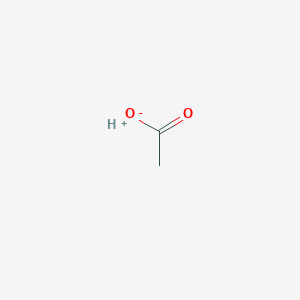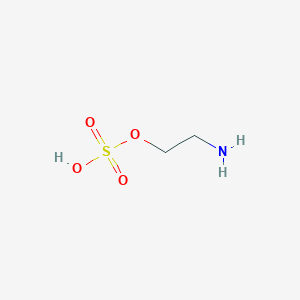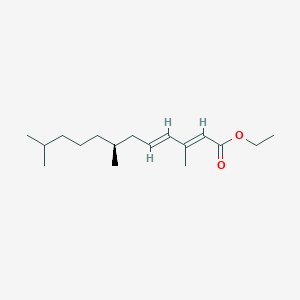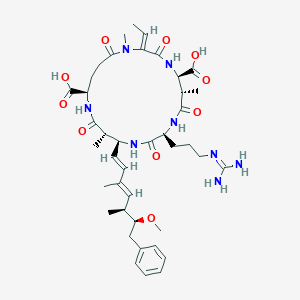
ノジュラリン
概要
説明
ノジュラリンは、シアノバクテリアNodularia spumigenaによって産生される強力な肝毒素です . この化合物は、環状ペンタペプチドであり、光、温度、マイクロ波による分解に対する安定性と耐性で知られています . ノジュラリンは主に汽水域に存在し、ヒトや動物に深刻な肝臓の損傷を引き起こすことで悪名高いです .
2. 製法
合成経路と反応条件: ノジュラリンは、シアノバクテリアNodularia spumigenaによって非リボソーム的に合成されます . 生合成には、N-メチル-ジデヒドロアミノ酪酸およびβ-アミノ酸ADDAなどの非タンパク質性アミノ酸の複雑なアセンブリが関与しています . 合成経路は複雑で、環状構造の形成を確実にする複数の酵素的ステップが含まれています。
工業生産方法: ノジュラリンの工業生産は、その毒性のために一般的ではありません。 研究目的のために、ノジュラリンはシアノバクテリアブルームから分離できます。 分離プロセスには、シアノバクテリアの収穫、それに続く高性能液体クロマトグラフィー(HPLC)や質量分析などの技術を用いた抽出と精製が含まれます .
作用機序
ノジュラリンは主に肝臓を標的にし、そこで細胞骨格の損傷、壊死、肝細胞の急速な水疱を引き起こします . この化合物は、タンパク質セリン/スレオニンホスファターゼ1および2A(PP1およびPP2A)を阻害し、タンパク質リン酸化の増加と細胞機能の破壊につながります . この阻害は、細胞死と肝臓の細い血管への損傷をもたらします .
6. 類似の化合物との比較
ノジュラリンは、シアノバクテリア毒素の別のグループであるマイクロシスチンと構造的に似ています . 両方の化合物は環状ペプチドであり、タンパク質ホスファターゼの阻害など、同様の作用機序を共有しています . ノジュラリンはペンタペプチドですが、マイクロシスチンはヘプタペプチドです . この構造上の違いは、毒性と安定性の違いに貢献しています。
類似の化合物:
マイクロシスチン-LR: 強力な肝毒性効果を持つヘプタペプチド。
オカダ酸: タンパク質ホスファターゼも阻害するポリエーテル毒素。
アナトキシン-a: シアノバクテリアによって産生される神経毒素で、神経系に影響を与えます。
ノジュラリンのユニークな構造と強力な肝毒性により、それは科学研究と環境監視にとって重要な化合物です。
科学的研究の応用
Nodularin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of the key applications include:
Chemistry: Nodularin is used as a model compound to study the synthesis and stability of cyclic peptides.
Biology: It serves as a tool to investigate the effects of cyanobacterial toxins on aquatic ecosystems and their impact on water quality.
Medicine: Nodularin is studied for its hepatotoxic effects, providing insights into liver diseases and potential therapeutic interventions.
生化学分析
Biochemical Properties
Nodularin-R interacts with various enzymes and proteins in biochemical reactions. It is a potent inhibitor of protein serine/threonine phosphatase 1 and 2A (PP1 and PP2A) with IC50 values of 1.8 nM and 0.026 nM, respectively . The biochemical reactions of Nodularin-R are similar to those of microcystin-LR due to their structural similarity, inhibiting specific okadaic acid binding, PP1 and PP2A, and increasing protein phosphorylation in the cells by protein kinases .
Cellular Effects
Nodularin-R has significant effects on various types of cells and cellular processes. It primarily targets the liver, though it also accumulates in the blood, intestines, and kidneys . In the liver, Nodularin-R leads to cytoskeletal damage, necrosis, and rapid blistering of the hepatocytes . Cell death and rapid blistering also destroy the finer blood vessels of the liver .
Molecular Mechanism
Nodularin-R exerts its effects at the molecular level through several mechanisms. It binds to biomolecules, inhibits enzymes, and changes gene expression. During digestion, Nodularin-R diffuses from the small intestine into the liver due to active uptake by an unspecific organic anion transporter in the bile acid carrier transport system .
Temporal Effects in Laboratory Settings
Nodularin-R is a relatively stable compound: light, temperature, and microwaves do little to degrade it . It breaks down slowly at temperatures greater than 104F, pH less than 1, and pH greater than 9 .
Dosage Effects in Animal Models
In animal models, the effects of Nodularin-R vary with different dosages. Fish exposed to Nodularin-R were negatively impacted in every studied ontogenic stage . These cyanotoxins can accumulate in various organs of fish, leading to deleterious effects on the physiology .
Metabolic Pathways
Nodularin-R is involved in several metabolic pathways. The number of metabolic pathways predicted revealed a vast and distinctive yield of potential natural products in the genomes of the genus Nodularia .
Transport and Distribution
Nodularin-R is transported and distributed within cells and tissues. During digestion, Nodularin-R diffuses from the small intestine into the liver due to active uptake by an unspecific organic anion transporter in the bile acid carrier transport system .
準備方法
Synthetic Routes and Reaction Conditions: Nodularin is synthesized non-ribosomally by the cyanobacterium Nodularia spumigena . The biosynthesis involves a complex assembly of non-proteinogenic amino acids, including N-methyl-didehydroaminobutyric acid and the β-amino acid ADDA . The synthetic route is intricate, involving multiple enzymatic steps that ensure the formation of the cyclic structure.
Industrial Production Methods: Industrial production of nodularin is not common due to its toxic nature. for research purposes, nodularin can be isolated from cyanobacterial blooms. The isolation process involves harvesting the cyanobacteria, followed by extraction and purification using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
化学反応の分析
反応の種類: ノジュラリンは、酸化、還元、置換などのさまざまな化学反応を起こします。 これらの反応は、その安定性と他の化合物との相互作用を理解するために不可欠です。
一般的な試薬と条件:
酸化: ノジュラリンは、制御された条件下で過酸化水素などの試薬を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して実行できます。
置換: 置換反応は、多くの場合、ノジュラリン分子の特定の官能基を標的とする求核試薬を含む。
生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はヒドロキシル化誘導体の形成につながる可能性がありますが、還元は還元されたノジュラリンアナログの形成につながる可能性があります。
4. 科学研究への応用
ノジュラリンは、化学、生物学、医学の分野でいくつかの科学研究への応用があります . 主要な応用には以下が含まれます。
化学: ノジュラリンは、環状ペプチドの合成と安定性を研究するためのモデル化合物として使用されます。
生物学: シアノバクテリア毒素が水生生態系に与える影響とその水質への影響を調査するためのツールとして役立ちます。
医学: ノジュラリンは、肝毒性効果について研究されており、肝疾患や潜在的な治療介入についての洞察を提供しています。
類似化合物との比較
Microcystin-LR: A heptapeptide with potent hepatotoxic effects.
Okadaic Acid: A polyether toxin that also inhibits protein phosphatases.
Anatoxin-a: A neurotoxin produced by cyanobacteria, affecting the nervous system.
Nodularin’s unique structure and potent hepatotoxicity make it a significant compound for scientific research and environmental monitoring.
特性
IUPAC Name |
(2Z,5R,6S,9S,12S,13S,16R)-9-[3-(diaminomethylideneamino)propyl]-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H60N8O10/c1-8-31-38(54)48-34(40(57)58)26(5)36(52)46-29(15-12-20-44-41(42)43)37(53)45-28(25(4)35(51)47-30(39(55)56)18-19-33(50)49(31)6)17-16-23(2)21-24(3)32(59-7)22-27-13-10-9-11-14-27/h8-11,13-14,16-17,21,24-26,28-30,32,34H,12,15,18-20,22H2,1-7H3,(H,45,53)(H,46,52)(H,47,51)(H,48,54)(H,55,56)(H,57,58)(H4,42,43,44)/b17-16+,23-21+,31-8-/t24-,25-,26-,28-,29-,30+,32-,34+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBQSRWSVIBXNC-HSKGSTCASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C1C(=O)NC(C(C(=O)NC(C(=O)NC(C(C(=O)NC(CCC(=O)N1C)C(=O)O)C)C=CC(=CC(C)C(CC2=CC=CC=C2)OC)C)CCCN=C(N)N)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\1/C(=O)N[C@H]([C@@H](C(=O)N[C@H](C(=O)N[C@H]([C@@H](C(=O)N[C@H](CCC(=O)N1C)C(=O)O)C)/C=C/C(=C/[C@H](C)[C@H](CC2=CC=CC=C2)OC)/C)CCCN=C(N)N)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H60N8O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880022 | |
| Record name | Nodularin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
825.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 mg/mL in methanol | |
| Record name | Nodularin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7749 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Direct addition of nodularin to B6C3F1 mouse splenocyte cultures produced a concentration-dependent inhibition of the lymphoproliferative response to concanavalin A stimulation. Nodularin inhibited PMA plus ionomycin (Io)-induced IL-2 mRNA expression in murine splenocytes and thymocytes as determined by quantitative/competitive RT-PCR. To further characterize the mechanism for the transcriptional regulation of IL-2, the binding activity of transcription factors, NF-AT, AP-1, NF-kappaB, and Oct, was evaluated by electrophoretic mobility shift assays in mouse splenocytes. Nodularin reduced the NF-AT binding activity in PMA/Io-induced splenocytes, but no significant effect was observed on AP-1, NF-kappaB, or Oct binding activity. Nodularin also inhibited IL-4 mRNA expression in PMA/Io-stimulated murine splenocytes. These results suggest that T lymphocyte is a possible cellular target of nodularin, and the inhibitory effect of nodularin on T-cell specific transcription factor NF-AT induces T-cell dysfunction, which leads to a diminution in IL-2 and IL-4 gene transcription., Treatment of three microcystin (MC) isotypes, MC-LR, MC-YR and nodularin, on B6C3F1 mouse splenocytes produced dose-dependent inhibition of in vitro polyclonal antibody response and lymphoproliferation to LPS. ConA-induced lymphoproliferative response was decreased by MC-YR and nodularin, but no significant effect was observed in the MC-LR treatment. Intraperitoneal administration of nodularin into B6C3F1 mice decreased humoral immune responses to sheep red blood cell (sRBC), and the inhibitory effect became severe when hepatic uptake of nodularin was blocked by rifampicin. Each MC 1 uM suppressed phorbol 12-myristate 13-acetate (PMA) plus ionomycin-induced IL-2 mRNA expression in splenocytes and thymocytes, but not in EL-4 mouse thymoma cells. To further characterize the mechanism for the reduced IL-2 mRNA level, IL-2 mRNA stability was measured using RT-PCR. Deprivation of PMA/ionomycin stimuli from activated splenocytes and blockade of new transcription resulted in destabilization of IL-2 mRNA, which was accelerated by MC treatment. These results demonstrated that MC down-regulated lymphocyte functions and the immunosuppression was mediated, at least in part, through decreased IL-2 mRNA stability., Okadaic acid is functionally a potent tumor promoter working through inhibition of protein phosphatases 1 and 2A (PP1 and PP2A), resulting in sustained phosphorylation of proteins in cells. The mechanism of tumor promotion with okadaic acid is thus completely different from that of the classic tumor promoter phorbol ester. Other potent inhibitors of PP1 and PP2A - such as dinophysistoxin-1, calyculins A-H, microcystin-LR and its derivatives, and nodularin - were isolated from marine organisms, and their structural features including the crystal structure of the PP1-inhibitor complex, tumor promoting activities, and biochemical and biological effects, are reviewed. The compounds induced tumor promoting activity in three different organs, including mouse skin, rat glandular stomach and rat liver, initiated with three different carcinogens. The results indicate that inhibition of PP1 and PP2A is a general mechanism of tumor promotion applicable to various organs..., A common mechanism in the toxicity of microcystins and nodularin is the specific inhibition of Ser/Thr protein phosphatases 1 and 2A at picomolar concentrations in the cytoplasm and the nucleus in vitro. This inhibition results in hyperphosphorylation of intracellular proteins, which is shown by the rapid disaggregation of intermediate filaments (cytokeratins) that form the cellular scaffold in human and rodent hepatocytes. Microfilaments become detached from the cytoplasmic membrane, which results in cell cytoskeletal deformation and bleb formation. Cell lysis and apoptosis follow, depending on the dose. Death results from dissolution of the liver structure and intrahepatic pooling of blood, which lead to overall haemorrhagic shock. Doses that are not immediately lethal can result in death from liver failure in large animals and humans several months after the initial exposure to microcystin. | |
| Record name | Nodularin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7749 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
118399-22-7 | |
| Record name | Nodularin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118399227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nodularin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 118399-22-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NODULARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0979BIK2QU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Nodularin | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7749 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-4,5-dihydrobenzo[D]thiazol-6(7H)-one](/img/structure/B43109.png)
